REACTION_CXSMILES
|
[C:1]1([CH2:11]O)[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.N1C=CC=CC=1.S(Cl)([Cl:21])=O>C(Cl)(Cl)Cl>[Cl:21][CH2:11][C:1]1[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
61 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=2CCCCC12)CO
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
TEMPERATURE
|
Details
|
this is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
After partial evaporation of the chloroform
|
Type
|
WASH
|
Details
|
the thionyl chloride excess, washing
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying over anhydrous sodium sulphate
|
Type
|
DISTILLATION
|
Details
|
Distillation of the oily residue
|
Type
|
CUSTOM
|
Details
|
b.p.0.5 = 81°-83°C
|
Type
|
CUSTOM
|
Details
|
The crystallisation
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC1=CC=CC=2CCCCC12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.5 g | |
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |